molecular formula C16H24BrNO3 B13523591 tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate

tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate

Cat. No.: B13523591
M. Wt: 358.27 g/mol
InChI Key: IRHCCPUJFZDEEV-AWEZNQCLSA-N
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Description

tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate: is a chemical compound with the molecular formula C16H24BrNO3 and a molecular weight of 358.28 g/mol . It is a derivative of carbamate, featuring a tert-butyl group, a benzyloxy group, and a bromobutan-2-yl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with (2S)-1-(benzyloxy)-4-bromobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach allows for more efficient, versatile, and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including as a prodrug or a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The pathways involved may include covalent modification of active sites or non-covalent binding to allosteric sites .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H24BrNO3

Molecular Weight

358.27 g/mol

IUPAC Name

tert-butyl N-[(2S)-4-bromo-1-phenylmethoxybutan-2-yl]carbamate

InChI

InChI=1S/C16H24BrNO3/c1-16(2,3)21-15(19)18-14(9-10-17)12-20-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,19)/t14-/m0/s1

InChI Key

IRHCCPUJFZDEEV-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCBr)COCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)COCC1=CC=CC=C1

Origin of Product

United States

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